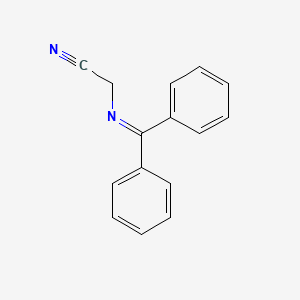

N-(Diphenylmethylene)aminoacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzhydrylideneamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLJFRODHVSTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346513 | |

| Record name | N-(Diphenylmethylene)aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70591-20-7 | |

| Record name | [(Diphenylmethylene)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Diphenylmethylene)aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(diphenylmethylene)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Diphenylmethylene)aminoacetonitrile for Researchers and Drug Development Professionals

An essential reagent in asymmetric amino acid synthesis and a versatile building block for novel therapeutics, N-(Diphenylmethylene)aminoacetonitrile offers unique reactivity for advanced chemical synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights.

Core Properties of this compound

This compound, also known as 2-((diphenylmethylene)amino)acetonitrile, is a stable imine derivative of aminoacetonitrile. Its key function in organic synthesis stems from the diphenylmethylene protecting group, which allows for the controlled generation of a stabilized carbanion at the α-carbon, facilitating a variety of carbon-carbon bond-forming reactions.

Physicochemical Properties

The compound is typically a white to slightly grey or yellow crystalline powder.[1] It is stable under standard laboratory conditions and can be purified by flash chromatography.[1] For long-term storage, it is recommended to keep it under an inert atmosphere, such as argon, to prevent degradation from moisture.[1]

| Property | Value | Reference |

| CAS Number | 70591-20-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂ | [1][3] |

| Molecular Weight | 220.27 g/mol | [1][3] |

| Appearance | White to light yellow to light grey powder or crystals | [1][3] |

| Melting Point | 83-86 °C | [1][3] |

| Boiling Point | 351.21 °C (estimated) | [1] |

| Density | 1.1405 g/cm³ (estimated) | [1] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

Spectral Data

While specific spectral data is not widely published in peer-reviewed journals, typical analytical data from commercial suppliers indicates the following:

| Analysis | Result |

| Purity (HPLC) | ≥98.5% |

| Infrared Spectrum | Conforms to structure |

Synthesis and Purification

The most common method for the preparation of this compound is through the transimination of benzophenone imine with aminoacetonitrile hydrochloride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzophenone imine

-

Aminoacetonitrile hydrochloride

-

Dichloromethane (anhydrous)

-

Triethylamine (anhydrous)

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Hexane or Carbon tetrachloride (for recrystallization)

Procedure:

-

To a solution of aminoacetonitrile hydrochloride in anhydrous dichloromethane, add one equivalent of anhydrous triethylamine at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt.

-

Add one equivalent of benzophenone imine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot diethyl ether.

-

Slowly add hexane (or carbon tetrachloride) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a glycine anion equivalent for the asymmetric synthesis of α-amino acids. This methodology is famously known as the O'Donnell amino acid synthesis.

Asymmetric Synthesis of α-Amino Acids

The synthesis involves the deprotonation of this compound to form a nucleophilic carbanion, which is then alkylated with an electrophile (e.g., an alkyl halide). Subsequent hydrolysis of the imine and nitrile functionalities yields the desired α-amino acid. The use of a chiral phase-transfer catalyst allows for the enantioselective synthesis of either (R)- or (S)-amino acids.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(Diphenylmethylene)aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Diphenylmethylene)aminoacetonitrile, a key intermediate in the synthesis of non-proteinogenic α-amino acids and their derivatives, is a valuable building block in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its synthesis via the transimination of benzophenone imine with aminoacetonitrile hydrochloride. Detailed experimental protocols, a summary of quantitative data, and characterization methods are presented to facilitate its practical application in a laboratory setting. This document is intended to be a thorough resource for researchers engaged in the synthesis of novel organic compounds.

Introduction

This compound, also known as 2-(benzhydrylideneamino)acetonitrile, serves as a crucial precursor in the O'Donnell amino acid synthesis.[2][3][4][5][6][7] The diphenylmethylene group acts as a protective moiety for the primary amine of aminoacetonitrile, allowing for various synthetic manipulations at the α-carbon. Its application extends to the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules.[1] This guide outlines a reliable method for its preparation and provides key characterization data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the transimination reaction between benzophenone imine and aminoacetonitrile hydrochloride.[8] This reaction involves the exchange of the imine nitrogen partner, leading to the formation of the desired product and ammonia as a byproduct.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of related Schiff bases.

Materials:

-

Benzophenone imine

-

Aminoacetonitrile hydrochloride

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aminoacetonitrile hydrochloride in anhydrous dichloromethane.

-

Base Addition: To the stirred suspension, add triethylamine (approximately 1.1 equivalents) dropwise at room temperature. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Addition of Benzophenone Imine: To this mixture, add benzophenone imine (1.0 equivalent) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of diethyl ether and hexane or carbon tetrachloride.[8] The crude product is dissolved in a minimal amount of the more soluble solvent (e.g., diethyl ether) at an elevated temperature, and the less soluble solvent (e.g., hexane) is added until turbidity is observed. Slow cooling should afford the purified product as crystals.

Characterization Data

The successful synthesis of this compound is confirmed through the analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂N₂ | [8] |

| Molecular Weight | 220.27 g/mol | [8] |

| Appearance | White to off-white or slightly gray crystalline powder | [8][9][10] |

| Melting Point | 83-86 °C | [9][11] |

| Solubility | Soluble in 95% ethanol (50mg/mL), dichloromethane, chloroform. | [10][11] |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the following are the expected characteristic signals based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the ten protons of the two phenyl rings.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.3 ppm, corresponding to the two protons of the methylene group adjacent to the nitrile and imine functionalities.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 128-140 ppm.

-

Imine Carbon (C=N): A signal around δ 170 ppm.

-

Nitrile Carbon (-C≡N): A signal around δ 117 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 55 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C≡N Stretch (Nitrile): A sharp absorption band around 2250 cm⁻¹.

-

C=N Stretch (Imine): An absorption band around 1620-1640 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 220.27.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the nitrile group (CN), cleavage of the C-N bond, and fragmentation of the phenyl rings.

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from reaction setup to final product verification.

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

-

This compound and its precursors should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed safety information.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the expected characterization data, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The reliable preparation of this key intermediate facilitates the exploration of novel α-amino acids and other nitrogen-containing compounds with potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. This compound | 70591-20-7 [chemicalbook.com]

- 9. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]

- 11. This compound CAS#: 70591-20-7 [m.chemicalbook.com]

An In-depth Technical Guide to N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-(Diphenylmethylene)aminoacetonitrile, a versatile intermediate in organic and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2-(benzhydrylideneamino)acetonitrile, is a white to slightly grey crystalline powder.[1] It is stable under normal conditions but is sensitive to moisture and should be stored under an inert atmosphere, such as argon.[1][2] This compound is soluble in organic solvents like 95% ethanol (50 mg/mL), dichloromethane, and chloroform, but insoluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70591-20-7 | [3] |

| Molecular Formula | C₁₅H₁₂N₂ | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Appearance | White to slightly grey/yellow crystals or crystalline powder | [1][4] |

| Melting Point | 83-86 °C | [3] |

| Boiling Point | 351.21 °C (rough estimate) | [3] |

| Density | 1.1405 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.5000 (estimate) | [3] |

| Purity | ≥99% (HPLC), ≥98.5% (HPLC), >98.0% (GC) | [4][5][6] |

| λmax | 245 nm (H₂O) | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Experimental Protocols

A common method for the preparation of this compound is through the transimination of benzophenone imine with aminoacetonitrile hydrochloride.[3]

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzophenone imine and a molar equivalent of aminoacetonitrile hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Base Addition: Add a slight excess of a non-nucleophilic base (e.g., triethylamine) to the mixture to neutralize the hydrochloride and facilitate the transimination reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can often be used directly or further purified by recrystallization from a solvent system such as diethyl ether/hexane or carbon tetrachloride to yield the pure this compound.[3]

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase starting composition.

2.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the two phenyl groups and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile and imine groups.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the aromatic carbons, the imine carbon (C=N), the methylene carbon (-CH₂-), and the nitrile carbon (-C≡N).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key expected absorption bands include C-H stretching from the aromatic rings, the C=N stretching of the imine, and the C≡N stretching of the nitrile group. The nitrile stretch in related aminoacetonitriles can sometimes be weak.

-

Applications in Synthesis

This compound is a valuable reagent, primarily used as a protected form of aminoacetonitrile for the synthesis of more complex molecules.

This compound serves as a key intermediate in a modified Strecker synthesis for the preparation of α-amino acids. The diphenylmethylene group acts as a protecting group for the amine, allowing for the alkylation of the α-carbon.

Caption: Synthesis of α-amino acids.

This compound is also utilized in the synthesis of nitrile-based inhibitors of Cathepsin B, a cysteine protease implicated in various diseases.[3][9] The nitrile group can act as a "warhead" that interacts with the active site of the enzyme.

References

- 1. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 70591-20-7 [chemicalbook.com]

- 4. 124140050 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 70591-20-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(Diphenylmethylene)aminoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(Diphenylmethylene)aminoacetonitrile, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of published experimental spectra, this document presents predicted spectral data obtained from computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for its characterization.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values were generated using established computational algorithms and provide a theoretical spectral signature of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | Multiplet | 4H | Aromatic Protons (ortho-protons of phenyl rings) |

| 7.45 - 7.35 | Multiplet | 6H | Aromatic Protons (meta- and para-protons of phenyl rings) |

| 4.40 | Singlet | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=N (Imine) |

| 138.0 | Aromatic C (Quaternary) |

| 131.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.5 | Aromatic CH |

| 117.0 | C≡N (Nitrile) |

| 48.0 | -CH₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2950 | Weak | Aliphatic C-H Stretch |

| 2250 | Medium | C≡N Stretch (Nitrile) |

| 1625 | Strong | C=N Stretch (Imine) |

| 1575, 1490, 1445 | Medium-Strong | Aromatic C=C Bending |

| 760, 690 | Strong | Aromatic C-H Bending (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [M]⁺ (Molecular Ion) |

| 219 | 30 | [M-H]⁺ |

| 180 | 80 | [M-CH₂CN]⁺ |

| 165 | 50 | [C₁₃H₉]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid sample like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via a suitable ionization source. For a relatively stable organic molecule like this, Electron Ionization (EI) is a common technique.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Information Derived from Spectra.

An In-Depth Technical Guide to the Structure and Bonding of N-(Diphenylmethylene)aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Diphenylmethylene)aminoacetonitrile, a versatile reagent in organic synthesis, particularly in the preparation of α-amino acids, possesses a unique molecular architecture that dictates its reactivity and utility. This guide provides a comprehensive analysis of the structural and bonding characteristics of this compound. Due to the limited availability of direct experimental crystallographic and spectroscopic data in publicly accessible literature, this guide synthesizes information from commercially available data and provides a framework for its theoretical and experimental characterization.

Introduction

This compound, with the chemical formula C₁₅H₁₂N₂, is a white to slightly yellow crystalline powder.[1][2] Its significance in synthetic chemistry stems from its role as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] The diphenylmethylene group provides steric bulk and electronic effects that are crucial for its reactivity. This document aims to provide a detailed overview of its molecular structure, bonding, and the experimental and computational methodologies that can be employed for its thorough characterization.

Molecular Structure and Bonding

The structure of this compound features a central imine (C=N) bond linking a diphenylmethylene group to an aminoacetonitrile moiety. The molecule's geometry and electronic distribution are key to understanding its chemical behavior.

Key Structural Features

-

Imine Bond: The carbon-nitrogen double bond (C=N) is a key functional group, imparting specific reactivity to the molecule.

-

Diphenylmethylene Group: The two phenyl rings attached to the imine carbon are expected to be non-coplanar due to steric hindrance, adopting a propeller-like conformation. This arrangement influences the molecule's overall shape and its interactions with other molecules.

-

Aminoacetonitrile Moiety: This portion of the molecule contains a methylene group (-CH₂-) and a nitrile group (-C≡N).

A diagram of the molecular structure is presented below:

Caption: Molecular structure of this compound.

Quantitative Structural Data

Table 1: Predicted Bond Lengths and Angles (Illustrative)

| Bond/Angle | Predicted Value (Illustrative) | Method |

| C=N (imine) | ~1.28 Å | DFT |

| C-N (amino) | ~1.47 Å | DFT |

| C≡N (nitrile) | ~1.15 Å | DFT |

| ∠ C-N=C (imine) | ~117° | DFT |

| ∠ N-C-C (amino) | ~110° | DFT |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups. Actual values would require specific experimental determination or computational modeling.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. While specific data for this compound is not widely published, characteristic absorption bands can be predicted.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2245 | Nitrile (C≡N) | Stretching |

| ~1640 | Imine (C=N) | Stretching |

| ~3060-3030 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1600, 1490, 1450 | Aromatic C=C | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Predicted chemical shifts for the different nuclei in this compound are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.5 | Multiplet | Aromatic protons |

| ¹H | ~4.2 | Singlet | Methylene protons (-CH₂-) |

| ¹³C | ~170 | - | Imine carbon (C=N) |

| ¹³C | ~135-140 | - | Quaternary aromatic carbons |

| ¹³C | ~128-130 | - | Aromatic CH carbons |

| ¹³C | ~117 | - | Nitrile carbon (-C≡N) |

| ¹³C | ~50 | - | Methylene carbon (-CH₂-) |

Note: Predicted chemical shifts are highly dependent on the solvent and the specific computational method used.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis

A common method for the preparation of this compound is the transimination of benzophenone imine with aminoacetonitrile hydrochloride.[1]

Protocol:

-

Dissolve benzophenone imine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Add aminoacetonitrile hydrochloride to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexane or carbon tetrachloride.[1]

Caption: General workflow for the synthesis of this compound.

Characterization

Single-Crystal X-ray Diffraction:

-

Grow single crystals of the compound, suitable for X-ray analysis, typically by slow evaporation of a saturated solution.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).

-

Process the spectra (Fourier transformation, phase correction, baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

IR Spectroscopy:

-

Prepare a sample for analysis, either as a KBr pellet, a thin film, or a solution in a suitable solvent.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined, albeit not extensively documented, molecular structure. This guide has provided an overview of its key structural and bonding features based on established chemical principles and has outlined the necessary experimental and computational approaches for its detailed characterization. Further research, particularly single-crystal X-ray diffraction and comprehensive spectroscopic studies, would be invaluable in providing the precise quantitative data needed for a complete understanding of this important molecule and to facilitate its application in drug discovery and development.

References

The Diphenylmethylene (Dpm) Protecting Group: An In-depth Technical Guide for Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethylene (Dpm) group, also known as benzhydryl (Bzh), is a valuable and versatile protecting group in amino acid chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. Its unique stability profile, offering robustness under certain conditions while allowing for specific cleavage, makes it an important tool for complex synthetic strategies. This guide provides a comprehensive overview of the Dpm protecting group, including its applications, introduction, cleavage, stability, and orthogonality with other common protecting groups.

Introduction to the Diphenylmethylene (Dpm) Protecting Group

The Dpm group is a bulky, hydrophobic moiety that can be used to protect various functional groups found in amino acids, including thiols (Cysteine), carboxyl groups (C-terminus and side chains of Aspartic and Glutamic acid), amides (side chains of Asparagine and Glutamine), and hydroxyl groups (Serine and Threonine). Its stability is intermediate between the highly acid-labile trityl (Trt) and the more acid-resistant benzyl (Bzl) groups, providing a unique niche in orthogonal and semi-orthogonal protection strategies.

Applications in Peptide Synthesis and Drug Development

The primary application of the Dpm protecting group is in solid-phase peptide synthesis (SPPS), utilizing both Fmoc/tBu and Boc/Bzl strategies.

-

Cysteine Protection: Fmoc-Cys(Dpm)-OH is a commercially available reagent widely used in Fmoc-SPPS. The Dpm group's stability to dilute trifluoroacetic acid (TFA) allows for the selective removal of more acid-labile groups like 4-methoxytrityl (Mmt), enabling the regioselective formation of disulfide bonds.

-

Asparagine and Glutamine Side-Chain Protection: The Dpm group can be used to protect the side-chain amide of Asparagine and Glutamine, preventing side reactions such as dehydration to nitriles during activation.

-

Carboxyl Group Protection: As a diphenylmethyl ester, the Dpm group can protect the C-terminal carboxyl group or the side-chain carboxyl groups of Aspartic and Glutamic acid.

-

Convergent Peptide Synthesis: The differential stability of the Dpm group allows for its use in convergent or fragment condensation strategies, where protected peptide fragments are synthesized and then ligated.

Properties and Stability of the Dpm Protecting Group

The stability of the Dpm group is a key factor in its utility. It is generally stable to basic conditions, making it compatible with the piperidine treatment used for Fmoc group removal in SPPS. Its lability in acidic conditions is tunable, being resistant to low concentrations of TFA but cleavable with higher concentrations.

| Property | Description | Citations |

| Chemical Formula | (C₆H₅)₂CH- | |

| Appearance of Protected Amino Acids | Typically white to off-white crystalline solids. | |

| Solubility | Dpm-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). | |

| Stability to Base | Stable to 20% piperidine in DMF, a standard condition for Fmoc deprotection in SPPS. | [1] |

| Stability to Acid | Stable to low concentrations of TFA (e.g., 1-2% in DCM), allowing for the orthogonal removal of more acid-labile groups like Mmt. Cleaved by strong acidic conditions, typically 95% TFA. | [1] |

| Cleavage Conditions | - Strong acidolysis (e.g., 95% TFA, often with scavengers).- Catalytic hydrogenolysis (e.g., H₂/Pd-C).- Catalytic transfer hydrogenolysis. | [2][3][4] |

Orthogonality with Other Protecting Groups

The Dpm group's specific cleavage conditions allow for its use in orthogonal and semi-orthogonal protection schemes, which are crucial for the synthesis of complex peptides.

| Protecting Group | Dpm Stability to Cleavage Conditions | Orthogonality with Dpm | Citations |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Stable to 20% piperidine in DMF. | Orthogonal: Dpm is stable to the basic conditions used for Fmoc removal. | [5] |

| Boc (tert-Butoxycarbonyl) | Cleaved by the strong acidic conditions (e.g., 95% TFA) used for Boc removal. | Not Orthogonal: Both are cleaved by strong acid. | |

| Cbz (Carbobenzyloxy) | Stable to catalytic hydrogenolysis conditions used for Cbz removal. | Orthogonal: Dpm can be removed by acidolysis while Cbz is stable. Cbz is removed by hydrogenolysis, to which Dpm can also be susceptible, requiring careful selection of conditions for selectivity. | [6] |

| Mmt (4-Methoxytrityl) | Stable to 1-2% TFA in DCM used for Mmt removal. | Orthogonal: Mmt can be selectively cleaved in the presence of Dpm. | [1] |

| Trt (Trityl) | Generally more stable than Trt to acidic conditions. | Semi-orthogonal: Selective cleavage is possible but may not be completely clean due to the similar nature of the carbocations formed. | [1] |

| Alloc (Allyloxycarbonyl) | Stable to Pd(0)-catalyzed cleavage of Alloc. | Orthogonal: Dpm is stable to the conditions used for Alloc removal. |

Experimental Protocols

Detailed experimental protocols for the introduction and cleavage of the Dpm group are crucial for its successful application.

Introduction of the Diphenylmethylene Group

Detailed, optimized protocols for the introduction of the Dpm group on various amino acid functional groups are not extensively reported in recent literature. However, general synthetic methods can be applied.

-

Protection of Carboxyl Groups (Esterification): The formation of diphenylmethyl esters can be achieved by reacting the N-protected amino acid with diphenyldiazomethane or by reaction with diphenylmethyl chloride in the presence of a base like triethylamine or cesium carbonate.

-

Protection of Thiol Groups (S-alkylation): The synthesis of S-Dpm-cysteine derivatives typically involves the reaction of cysteine with diphenylmethyl chloride in the presence of a base.

-

Protection of Hydroxyl Groups (O-alkylation): Diphenylmethyl ethers of serine and threonine can be prepared by reacting the N- and C-terminally protected amino acid with diphenylmethyl chloride in the presence of a strong base like sodium hydride.

-

Protection of Amide Groups (N-alkylation): The protection of the side-chain amides of asparagine and glutamine with the Dpm group is more challenging and often requires specific reaction conditions that are not widely published.

Cleavage of the Diphenylmethylene Group

Protocol 1: Acidolytic Cleavage with Trifluoroacetic Acid (TFA)

This is the most common method for cleaving the Dpm group, especially in the context of final deprotection in SPPS.

-

Resin Preparation: Wash the Dpm-protected peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail for Dpm removal is "Reagent K" or a similar mixture containing a high concentration of TFA and scavengers to trap the released carbocations.

-

Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC analysis of a small aliquot.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Catalytic Transfer Hydrogenolysis

This method is an alternative to strong acid cleavage and can be milder for sensitive peptides.

-

Dissolution: Dissolve the Dpm-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or formic acid.

-

Catalyst and Hydrogen Donor: Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C). As a hydrogen donor, formic acid or ammonium formate can be used.[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the deprotected product. Further purification may be required.

Visualizing Workflows with Graphviz

The following diagrams illustrate the logical flow of peptide synthesis and deprotection strategies involving the Dpm group.

Conclusion

The diphenylmethylene protecting group is a valuable asset in the toolbox of peptide chemists and drug development professionals. Its unique stability profile, particularly its resistance to mild acid and lability to strong acid, allows for its effective use in orthogonal and semi-orthogonal protection strategies. While its application for cysteine protection is well-established and commercially supported, its use for other amino acid side chains, although documented, would benefit from more detailed and optimized experimental protocols in the current literature. As the demand for more complex and modified peptide therapeutics grows, a deeper understanding and broader application of versatile protecting groups like Dpm will continue to be of great importance.

References

- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to N-(Diphenylmethylene)aminoacetonitrile as a Glycine Anion Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)aminoacetonitrile stands as a pivotal reagent in modern organic synthesis, particularly in the stereoselective construction of non-proteinogenic α-amino acids. These complex amino acids are crucial components in the development of novel therapeutics, including peptide-based drugs and enzyme inhibitors. This technical guide provides a comprehensive overview of this compound, functioning as a glycine anion equivalent, and details its synthesis, properties, and applications in the alkylation reactions that lead to a diverse array of α-amino acids. The benzophenone imine group serves as a robust protecting group for the amine functionality and activates the α-carbon for deprotonation, thereby facilitating its nucleophilic substitution.

Physicochemical and Spectroscopic Properties

This compound is a white to slightly yellow crystalline solid. Its stability under standard laboratory conditions and its solubility in common organic solvents make it a versatile intermediate in multi-step syntheses.[1]

| Property | Value | Reference(s) |

| CAS Number | 70591-20-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Melting Point | 83-86 °C | [2][3] |

| Appearance | White to slightly grey/yellow crystals or powder | [2][3] |

| Solubility | Soluble in 95% ethanol (50 mg/mL), dichloromethane, chloroform | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| λmax | 245 nm (H₂O) | [2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the transimination reaction between benzophenone imine and aminoacetonitrile hydrochloride.[2] This reaction involves the exchange of the imine nitrogen with the primary amine of aminoacetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzophenone imine

-

Aminoacetonitrile hydrochloride

-

Dichloromethane (anhydrous)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous sodium sulfate

-

Diethyl ether or hexane for recrystallization

Procedure:

-

To a stirred solution of aminoacetonitrile hydrochloride in anhydrous dichloromethane, add one equivalent of triethylamine at 0 °C to generate the free base in situ.

-

To this mixture, add one equivalent of benzophenone imine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a solvent system such as diethyl ether/hexane or carbon tetrachloride to afford the product as a crystalline solid.[2]

Mechanism of Action as a Glycine Anion Equivalent

This compound serves as a glycine anion equivalent through a three-step process: deprotonation, alkylation, and hydrolysis. The diphenylmethylene group is crucial as it enhances the acidity of the α-proton, allowing for deprotonation with a suitable base to form a stabilized carbanion.

Caption: General workflow for α-amino acid synthesis.

Alkylation of this compound

The alkylation of the glycine anion equivalent generated from this compound is typically achieved using phase-transfer catalysis (PTC), a method pioneered by O'Donnell.[4] This technique allows for the reaction to be carried out in a biphasic system, which simplifies the procedure and often leads to high yields.

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Toluene

-

50% aqueous sodium hydroxide solution

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

Procedure:

-

Dissolve this compound and a catalytic amount of tetrabutylammonium bromide (typically 2-10 mol%) in toluene.

-

Add the alkyl halide (1.1-1.5 equivalents) to the solution.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Continue vigorous stirring at room temperature. The reaction progress is monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkyl halide.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Scope of Alkylation

A wide variety of electrophiles can be used in the alkylation of the glycine anion derived from this compound and its closely related ester analogs. The following table summarizes representative examples, showcasing the versatility of this methodology. The yields are generally high for reactive alkyl halides.

| Electrophile (R-X) | Product (R-group) | Yield (%) | Reference(s) |

| Benzyl bromide | Benzyl | 95 | [5] |

| Allyl bromide | Allyl | 88 | [5] |

| n-Butyl bromide | n-Butyl | 85 | [6] |

| Ethyl iodide | Ethyl | 82 | [6] |

| Isopropyl bromide | Isopropyl | 65 | [6] |

| Methyl iodide | Methyl | 92 | [7] |

| 4-Chlorobenzyl chloride | 4-Chlorobenzyl | 90 | [7] |

| Note: Yields are based on studies with the closely related N-(diphenylmethylene)glycine tert-butyl ester, which exhibits similar reactivity. |

Hydrolysis of the Alkylated Product to α-Amino Acids

The final step in the synthesis of α-amino acids using this methodology is the hydrolysis of the benzophenone imine and the nitrile group. Acidic conditions are typically employed to efficiently remove the protecting group and convert the nitrile to a carboxylic acid.

Experimental Protocol: Hydrolysis of Alkylated Intermediate

Materials:

-

Alkylated this compound derivative

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the crude alkylated intermediate in a suitable solvent such as diethyl ether.

-

Add an excess of concentrated hydrochloric acid.

-

Stir the mixture vigorously at room temperature. The hydrolysis of the imine is typically rapid, leading to the precipitation of the aminoacetonitrile hydrochloride salt. The hydrolysis of the nitrile to the carboxylic acid may require more forcing conditions, such as heating.[8]

-

After the reaction is complete (monitored by TLC or LC-MS), the aqueous layer is separated and washed with diethyl ether to remove the benzophenone byproduct.

-

The aqueous layer, containing the desired α-amino acid hydrochloride, can be neutralized with a suitable base (e.g., NaOH or an ion-exchange resin) to a pH of approximately 7.

-

The free amino acid can then be isolated by crystallization or lyophilization.

Asymmetric Synthesis

A major advantage of the O'Donnell methodology is its adaptability to asymmetric synthesis. By employing chiral phase-transfer catalysts, typically derived from cinchona alkaloids, high levels of enantioselectivity can be achieved in the alkylation step.[9] This allows for the preparation of enantioenriched non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry. The choice of catalyst, solvent, and reaction temperature are critical for achieving high enantiomeric excess (ee).

Caption: Asymmetric alkylation workflow.

Applications in Drug Development

The ability to synthesize a wide variety of structurally diverse and stereochemically defined α-amino acids makes this compound a valuable tool in drug discovery and development. These "unnatural" amino acids can be incorporated into peptides to enhance their metabolic stability, modify their conformation, and improve their pharmacokinetic properties. Furthermore, they serve as key building blocks for the synthesis of small molecule enzyme inhibitors and other biologically active compounds. For instance, amino-acetonitrile derivatives have been identified as a new class of synthetic anthelmintic compounds.[10]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2]

Conclusion

This compound is a highly effective and versatile glycine anion equivalent that has become an indispensable tool in the synthesis of α-amino acids. The operational simplicity of the phase-transfer catalyzed alkylation, coupled with the ability to perform the reaction asymmetrically, provides a powerful platform for the generation of novel amino acid building blocks for pharmaceutical and chemical research. The detailed protocols and data presented in this guide are intended to facilitate the application of this important reagent in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 70591-20-7 [chemicalbook.com]

- 3. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. uni-giessen.de [uni-giessen.de]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of N-(Diphenylmethylene)aminoacetonitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Diphenylmethylene)aminoacetonitrile stands as a pivotal reagent in modern organic synthesis, primarily recognized for its role as a glycine anion equivalent in the stereoselective synthesis of α-amino acids. This technical guide provides an in-depth exploration of its mechanism of action, detailing the crucial functions of the diphenylmethylene protecting group, the generation of the key carbanion intermediate, and the subsequent alkylation and hydrolysis steps. Special emphasis is placed on asymmetric synthesis facilitated by chiral phase-transfer catalysis, a technique of paramount importance in pharmaceutical and drug development. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to offer a comprehensive resource for researchers in the field.

Introduction

The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry and drug development, as these molecules are the fundamental building blocks of peptides and proteins, and often serve as chiral synthons for complex molecular targets. This compound has emerged as a versatile and reliable precursor for achieving this goal. Its unique structure, featuring a bulky diphenylmethylene (or benzhydrylidene) group protecting the amine, allows for the facile deprotonation of the adjacent α-carbon, transforming it into a potent nucleophile for the formation of new carbon-carbon bonds.

The overall synthetic strategy involves a three-stage process:

-

Deprotonation: Formation of a stabilized carbanion at the α-position.

-

Alkylation: Reaction of the carbanion with an electrophile to introduce the desired side chain.

-

Deprotection/Hydrolysis: Removal of the diphenylmethylene group and hydrolysis of the nitrile to unveil the α-amino acid.

This guide will dissect each of these stages, providing mechanistic insights and practical experimental details.

The Role of the Diphenylmethylene Group

The diphenylmethylene group is not merely a passive protecting group for the primary amine. It plays a multifaceted role in activating the molecule for the desired transformations:

-

Steric Hindrance: The bulky nature of the two phenyl rings prevents unwanted side reactions at the nitrogen atom.

-

Electronic Activation: The imine functionality withdraws electron density from the α-carbon-hydrogen bond, increasing its acidity and facilitating deprotonation.

-

Stabilization of the Carbanion: The resulting carbanion is stabilized through resonance delocalization into the imine and the phenyl rings.

-

Facile Hydrolysis: The imine bond is readily cleaved under acidic conditions, allowing for the straightforward deprotection of the amine functionality at the final stage of the synthesis.

Mechanism of Action: A Step-by-Step Analysis

Stage 1: Deprotonation and Formation of the Glycine Anion Equivalent

The key to the reactivity of this compound lies in the acidity of the α-protons. In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, a proton is abstracted from the α-carbon to generate a resonance-stabilized carbanion. This carbanion is a nucleophilic glycine anion equivalent, poised to react with a variety of electrophiles.

Caption: Deprotonation of this compound.

Stage 2: Alkylation of the Carbanion

The generated carbanion readily undergoes nucleophilic attack on a wide range of electrophiles, most commonly alkyl halides. This step is crucial as it introduces the side chain that will ultimately define the resulting α-amino acid.

Caption: Alkylation of the glycine anion equivalent.

Stage 3: Hydrolysis to the α-Amino Acid

The final stage of the synthesis involves the hydrolysis of both the imine and the nitrile functionalities of the alkylated intermediate. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds in two main steps:

-

Imine Hydrolysis: The imine is hydrolyzed to a primary amine and benzophenone.

-

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

The overall transformation yields the desired α-amino acid.

Caption: Hydrolysis of the alkylated intermediate to the α-amino acid.

Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

For applications in drug development, the synthesis of enantiomerically pure α-amino acids is often required. This can be achieved by employing a chiral phase-transfer catalyst (PTC) during the alkylation step.

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). In the context of this compound alkylation, the strong base (e.g., aqueous NaOH or KOH) resides in the aqueous phase, while the substrate and alkylating agent are in an organic solvent.

The chiral PTC, typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid, transports the hydroxide anion from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the substrate, and the resulting carbanion forms a chiral ion pair with the catalyst. This chiral environment dictates the facial selectivity of the subsequent alkylation, leading to the preferential formation of one enantiomer of the product.

Caption: Experimental workflow for asymmetric phase-transfer catalysis.

Experimental Protocols

General Procedure for Asymmetric Alkylation under Phase-Transfer Catalysis

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide for phenylalanine synthesis)

-

Toluene

-

Aqueous potassium hydroxide (50% w/w)

-

Chiral phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in toluene, add the alkyl halide (1.1 eq).

-

Cool the mixture to the desired temperature (typically between -40°C and room temperature).

-

Add the aqueous potassium hydroxide solution dropwise over a period of 30 minutes.

-

Stir the reaction mixture vigorously at the same temperature for the specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude alkylated product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

General Procedure for Hydrolysis to the α-Amino Acid

Materials:

-

Alkylated this compound derivative

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Dowex 50WX8 resin (or equivalent ion-exchange resin)

-

Aqueous ammonia solution

Procedure:

-

Dissolve the purified alkylated product in a suitable solvent (e.g., THF or dioxane) and add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-12 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with diethyl ether to remove the benzophenone byproduct.

-

Adjust the pH of the aqueous solution to approximately 7 with a base (e.g., NaOH or NH₄OH).

-

Apply the solution to a column of Dowex 50WX8 resin.

-

Wash the column with water to remove any remaining impurities.

-

Elute the amino acid from the resin with an aqueous ammonia solution.

-

Concentrate the eluate under reduced pressure to obtain the pure α-amino acid.

Quantitative Data

The following table summarizes representative yields and enantioselectivities for the asymmetric alkylation of this compound with various alkyl halides using a chiral phase-transfer catalyst.

| Alkyl Halide (R-X) | Product Amino Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | Phenylalanine | 85-95 | >90 |

| Allyl bromide | Allylglycine | 80-90 | >85 |

| n-Butyl iodide | Norleucine | 75-85 | >80 |

| Isobutyl bromide | Leucine | 70-80 | >85 |

| Methyl iodide | Alanine | 60-75 | >80 |

Note: Yields and enantioselectivities are highly dependent on the specific chiral catalyst, reaction temperature, and other conditions.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of α-amino acids. Its mechanism of action, centered around the formation of a stabilized glycine anion equivalent, allows for the efficient introduction of a wide variety of side chains. The amenability of this system to asymmetric phase-transfer catalysis makes it particularly valuable for the preparation of enantiomerically enriched α-amino acids, which are of critical importance in the development of new pharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this methodology in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Amino Acids using N-(Diphenylmethylene)aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These tailored amino acids are integral components of peptidomimetics, enzyme inhibitors, and other therapeutically valuable molecules. N-(Diphenylmethylene)aminoacetonitrile serves as a versatile and efficient precursor for the synthesis of a wide array of α-amino acids. The diphenylmethylene group provides a robust protecting group for the amine functionality and activates the α-proton for deprotonation and subsequent alkylation. This methodology allows for the facile introduction of diverse side chains, leading to the creation of novel amino acid structures. This document provides detailed protocols for the synthesis of α-amino acids via alkylation of this compound, including racemic and asymmetric approaches, and highlights a key application in the synthesis of the drug Metirosine (α-methyl-p-tyrosine).

Core Principles

The synthesis of α-amino acids using this compound is predicated on the generation of a stabilized carbanion at the α-position, which can then react with various electrophiles. The general workflow involves three key steps:

-

Deprotonation: Treatment of this compound with a suitable base to generate the corresponding nucleophilic carbanion.

-

Alkylation: Reaction of the carbanion with an electrophile (e.g., an alkyl halide) to introduce the desired side chain.

-

Hydrolysis: Removal of the diphenylmethylene protecting group and hydrolysis of the nitrile functionality to afford the free α-amino acid.

This method can be adapted for asymmetric synthesis by employing chiral phase-transfer catalysts, which induce stereoselectivity in the alkylation step, leading to the preferential formation of one enantiomer.

Experimental Protocols

Protocol 1: Racemic Synthesis of α-Amino Acids

This protocol describes a general procedure for the synthesis of racemic α-amino acids via alkylation of this compound under phase-transfer catalysis conditions.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Toluene

-

50% aqueous sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

6M Hydrochloric acid (HCl)

-

Dowex 50WX8 ion-exchange resin

-

0.5 M Ammonium hydroxide (NH₄OH) solution

Procedure:

Step 1: Alkylation

-

To a stirred solution of this compound (1.0 eq) in toluene (10 mL/mmol), add the alkyl halide (1.1 eq) and tetrabutylammonium bromide (0.1 eq).

-

Add 50% aqueous NaOH solution (5 mL/mmol) and stir the biphasic mixture vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alkylated product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Hydrolysis

-

Reflux the crude alkylated this compound from Step 1 in 6M HCl (10 mL/mmol) for 6-12 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove benzophenone.

-

Concentrate the aqueous layer under reduced pressure.

-

Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Wash the column with water to remove inorganic salts.

-

Elute the desired α-amino acid with 0.5 M aqueous NH₄OH.

-

Combine the ninhydrin-positive fractions and concentrate under reduced pressure to afford the pure α-amino acid.

Protocol 2: Asymmetric Synthesis of α-Amino Acids

This protocol outlines the asymmetric alkylation of this compound using a chiral phase-transfer catalyst derived from Cinchona alkaloids.

Materials:

-

This compound

-

Alkyl halide

-

Toluene

-

Solid potassium hydroxide (KOH)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Dichloromethane

-

6M Hydrochloric acid (HCl)

Procedure:

Step 1: Asymmetric Alkylation

-

To a solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene (10 mL/mmol) at -40 °C, add powdered solid KOH (5.0 eq).

-

Stir the mixture for 15 minutes, then add the alkyl halide (1.1 eq) dropwise.

-

Continue stirring at -40 °C for the time indicated by TLC monitoring (typically 12-48 hours).

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The enantiomeric excess (ee) of the product can be determined at this stage by chiral HPLC analysis.

Step 2: Hydrolysis

-

Follow the hydrolysis procedure described in Protocol 1, Step 2.

Data Presentation

Table 1: Racemic Synthesis of α-Amino Acids via Alkylation of this compound

| Entry | Alkyl Halide (R-X) | Product (α-Amino Acid) | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | Phenylalanine | 6 | 85 |

| 2 | Methyl iodide | Alanine | 12 | 78 |

| 3 | Ethyl bromide | α-Aminobutyric acid | 18 | 75 |

| 4 | Isopropyl iodide | Valine | 24 | 65 |

Table 2: Asymmetric Synthesis of α-Amino Acids via Alkylation of this compound

| Entry | Alkyl Halide (R-X) | Product (α-Amino Acid) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | (S)-Phenylalanine | 24 | 82 | 92 |

| 2 | Methyl iodide | (S)-Alanine | 36 | 75 | 88 |

| 3 | 4-Methoxybenzyl chloride | (S)-p-Methoxyphenylalanine | 20 | 88 | 95 |

| 4 | Allyl bromide | (S)-Allylglycine | 18 | 79 | 90 |

Application Example: Synthesis of Metirosine (α-Methyl-p-tyrosine)

Metirosine is a competitive inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][2] It is used clinically in the management of pheochromocytoma, a tumor of the adrenal medulla that secretes high levels of catecholamines. The synthesis of Metirosine can be achieved through the alkylation of this compound with a protected p-hydroxybenzyl halide, followed by methylation and hydrolysis.

Signaling Pathway and Mechanism of Action

Metirosine exerts its therapeutic effect by blocking the first step in the catecholamine biosynthesis pathway. This pathway is crucial for the production of neurotransmitters that regulate numerous physiological processes, including blood pressure, heart rate, and the "fight-or-flight" response. By inhibiting tyrosine hydroxylase, Metirosine reduces the overall production of catecholamines, thereby alleviating the symptoms associated with their excess in conditions like pheochromocytoma.[1][3]

References

Application Note: Phase-Transfer Catalyzed Alkylation of N-(Diphenylmethylene)aminoacetonitrile for the Synthesis of α-Amino Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the α-alkylation of N-(diphenylmethylene)aminoacetonitrile, a key intermediate in the synthesis of non-natural α-amino acids. The described method utilizes phase-transfer catalysis (PTC), a robust and scalable technique that facilitates the reaction between the aqueous base and the organic substrate, often leading to high yields and selectivity. This document offers a comprehensive guide, including reaction setup, execution, work-up, and purification, as well as a summary of representative yields. The straightforward nature of this protocol makes it a valuable tool for medicinal chemists and researchers in drug discovery and development.

Introduction

The synthesis of novel α-amino acids is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the development of peptides and peptidomimetics with enhanced pharmacological properties. The alkylation of glycine equivalents is a fundamental approach to these building blocks. This compound serves as a practical glycine anion equivalent. The diphenylmethylene group provides steric bulk and activates the α-carbon for deprotonation, while the nitrile moiety is a versatile precursor to the carboxylic acid function of the final amino acid.

Phase-transfer catalysis is an advantageous method for this transformation. It avoids the need for strictly anhydrous conditions or strong, hazardous bases like lithium diisopropylamide (LDA).[1] In a typical PTC setup, a quaternary ammonium salt transfers the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the aminoacetonitrile derivative. The resulting carbanion then reacts with an alkylating agent.[1] This methodology is amenable to a wide range of alkyl halides and allows for selective monoalkylation due to the decreased acidity of the product.[1]

Reaction Principle and Signaling Pathway

The overall transformation involves the deprotonation of this compound at the α-carbon, followed by nucleophilic attack on an alkyl halide. The phase-transfer catalyst is crucial for mediating the deprotonation step in the biphasic system.

Caption: Phase-Transfer Catalysis Reaction Mechanism.

Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound with an active alkylating agent such as benzyl bromide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Toluene or Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA-Cl)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-